molecular formula C20H17N3O3 B13691131 Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate

Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate

Cat. No.: B13691131
M. Wt: 347.4 g/mol
InChI Key: NQZPZYKLNUKMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate is a chemical compound with the molecular formula C20H17N3O3 and a molecular weight of 347.37 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a phenyl group and a benzoate ester moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate typically involves the reaction of 5-phenyl-2-pyrazinecarboxylic acid with methyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[[(5-Phenyl-2-pyrazinyl)methyl]carbamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The pyrazine ring and phenyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 4-[(5-phenylpyrazin-2-yl)methylcarbamoyl]benzoate

InChI

InChI=1S/C20H17N3O3/c1-26-20(25)16-9-7-15(8-10-16)19(24)23-12-17-11-22-18(13-21-17)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3,(H,23,24)

InChI Key

NQZPZYKLNUKMAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.